Methyl 4-carbamimidoylbenzoate acetate
Overview
Description
Methyl 4-carbamimidoylbenzoate acetate is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is typically found in the form of white to yellow or pale-red powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbamimidoylbenzoate acetate involves the esterification of 4-carbamimidoylbenzoic acid with methanol in the presence of an acid catalyst, followed by acetylation with acetic anhydride . The reaction conditions typically include:
Temperature: Room temperature to moderate heating
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvents: Methanol and acetic anhydride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the esterification and acetylation reactions
Purification steps: such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamimidoylbenzoate acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alcohols, amines, thiols
Major Products Formed
Oxidation: 4-carbamimidoylbenzoic acid
Reduction: Methyl 4-aminobenzoate
Substitution: Various esters and amides depending on the nucleophile used
Scientific Research Applications
Methyl 4-carbamimidoylbenzoate acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-carbamimidoylbenzoate acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic and signaling pathways
Pathways: The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobenzoate
- Methyl 4-nitrobenzoate
- Methyl 4-hydroxybenzoate
Uniqueness
Methyl 4-carbamimidoylbenzoate acetate is unique due to its carbamimidoyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
acetic acid;methyl 4-carbamimidoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVVLNOOAWJSEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC(=O)C1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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